2-(Aminomethyl)benzo[d]oxazole-6-sulfonamide
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Overview
Description
2-(Aminomethyl)benzo[d]oxazole-6-sulfonamide is a heterocyclic compound that features a benzoxazole core with an aminomethyl group at the 2-position and a sulfonamide group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)benzo[d]oxazole-6-sulfonamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by sulfonation. One common method involves the reaction of 2-aminophenol with formaldehyde to form the aminomethyl group, followed by sulfonation using chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)benzo[d]oxazole-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Aminomethyl)benzo[d]oxazole-6-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Lacks the aminomethyl and sulfonamide groups.
2-(Aminomethyl)benzoxazole: Lacks the sulfonamide group.
Benzo[d]oxazole-6-sulfonamide: Lacks the aminomethyl group.
Uniqueness
2-(Aminomethyl)benzo[d]oxazole-6-sulfonamide is unique due to the presence of both the aminomethyl and sulfonamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9N3O3S |
---|---|
Molecular Weight |
227.24 g/mol |
IUPAC Name |
2-(aminomethyl)-1,3-benzoxazole-6-sulfonamide |
InChI |
InChI=1S/C8H9N3O3S/c9-4-8-11-6-2-1-5(15(10,12)13)3-7(6)14-8/h1-3H,4,9H2,(H2,10,12,13) |
InChI Key |
YXWIMXFMHQLETA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)OC(=N2)CN |
Origin of Product |
United States |
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